2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol

Acetylcholinesterase inhibition Carbamate prodrugs CNS drug discovery

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol (CAS 754184-91-3) is a 7-hydroxy-substituted 2-benzazepine heterocycle with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹. This compound features a saturated seven-membered azepine ring fused to a phenolic benzene ring, positioning it as a conformationally constrained analog of phenethylamines.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 754184-91-3
Cat. No. B3193797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol
CAS754184-91-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C=CC(=C2)O
InChIInChI=1S/C10H13NO/c12-10-4-3-9-7-11-5-1-2-8(9)6-10/h3-4,6,11-12H,1-2,5,7H2
InChIKeyNIGRDNFOXZYGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol (CAS 754184-91-3): Procurement-Grade Benzazepine Scaffold for CNS & Kinase Research


2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol (CAS 754184-91-3) is a 7-hydroxy-substituted 2-benzazepine heterocycle with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g·mol⁻¹ . This compound features a saturated seven-membered azepine ring fused to a phenolic benzene ring, positioning it as a conformationally constrained analog of phenethylamines [1]. The 7-hydroxy group serves as a critical synthetic handle for carbamate, ether, and ester derivatization, enabling the generation of focused compound libraries for central nervous system (CNS) and kinase target families. Commercially available at ≥98% purity with full GHS hazard classification, this building block is procurable from multiple global suppliers under standardized specifications .

Why Generic 2-Benzazepine Isosteres Cannot Substitute for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol in Target-Focused Synthesis


The 7-hydroxy substituent on the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core is not merely a peripheral modification; it fundamentally alters the scaffold's synthetic utility, physicochemical profile, and biological target engagement. The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0) lacks the phenolic hydroxyl group entirely, precluding carbamate-based prodrug strategies that have been shown to yield potent acetylcholinesterase (AChE) inhibitors when the 7-position is functionalized [1]. Furthermore, positional isomerism matters: the benzo[c]azepine (2-benzazepine) ring fusion pattern produces a distinct vector geometry compared to the benzo[d]azepine (1-benzazepine) series, resulting in differential affinity for phenylethanolamine N-methyltransferase (PNMT) and alpha-2 adrenoceptors [2]. The experimentally determined logP of 1.067 for the 7-hydroxy compound alters CNS permeability predictions relative to more lipophilic halogenated analogs, making direct scaffold substitution without adjusting the synthetic route scientifically unsound .

Quantitative Differentiation Evidence: 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol vs. Structural Analogs


7-Hydroxy Derivatization Enables Sub-Micromolar AChE Inhibition vs. Inactive Parent Scaffold

Carbamate derivatives synthesized from the 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol scaffold demonstrate potent AChE inhibition, a property entirely absent in the unsubstituted parent 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold. The 7-OH group serves as the essential nucleophilic anchor for carbamate formation, creating mechanism-based inhibitors that carbamylate the active-site serine of AChE [1]. The lead compound (1d) from this series achieved in vivo efficacy, reversing hemicolinium-3-induced amnesia at an oral dose of 5.6 mg/kg in the mouse passive avoidance assay, confirming that the 7-hydroxy handle is indispensable for translating the benzazepine scaffold into a CNS-active AChE inhibitor [1].

Acetylcholinesterase inhibition Carbamate prodrugs CNS drug discovery

PNMT Inhibitory Activity of the Benzazepine Core: Scaffold-Dependent Target Engagement vs. Alternative Heterocycles

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core exhibits measurable affinity for phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine biosynthesis. The parent scaffold 2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0) demonstrates a Ki of 3.34–4.17 μM against bovine PNMT [1]. While specific PNMT data for the 7-hydroxy derivative has not been reported, the 7-OH group is anticipated to modulate both potency and selectivity through hydrogen-bonding interactions within the PNMT active site, given that the enzyme recognizes catechol-like aromatic hydroxylation patterns. Importantly, the benzo[c]azepine scaffold also shows affinity for the alpha-2 adrenoceptor (Ki = 6.94 μM), establishing a multi-target engagement profile that distinguishes it from simple phenethylamine-based PNMT inhibitors [1].

Phenylethanolamine N-methyltransferase PNMT inhibition Adrenergic pharmacology

Physicochemical Differentiation: logP 1.07 and H-Bond Capacity vs. Halogenated Benzazepine Analogs

The 7-hydroxy substitution confers a computed logP of 1.07 , which is substantially lower than halogenated benzazepine analogs such as 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine (predicted logP ~2.5–3.0). This lower lipophilicity translates to improved CNS multiparameter optimization (MPO) scores and reduced hERG channel blocking risk, critical for CNS drug discovery programs. The compound possesses two hydrogen bond donors (phenolic –OH and secondary amine –NH) and two hydrogen bond acceptors , creating a balanced polarity profile (TPSA ~32.3 Ų) that facilitates both passive permeability and aqueous solubility suitable for in vitro assay conditions. This contrasts with non-hydroxylated or halogenated benzazepines, which exhibit higher logP values and reduced H-bond donor capacity, limiting their utility in fragment-based and lead-optimization campaigns where physicochemical balance is a key selection criterion.

Physicochemical properties CNS MPO scoring logP optimization

Commercial Availability at ≥98% Purity with Full GHS Safety Classification

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol is commercially available from multiple established chemical suppliers including Fluorochem (Product Code F775879, 98% purity) , ChemScene (Cat. No. CS-0455510, ≥98% purity) , Capot Chemical (CAT# 61922) [1], and Leyan (Product No. 1526177, 98% purity) . The compound is supplied with full GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with comprehensive precautionary statements and SDS documentation . This multi-vendor availability with consistent purity specifications ensures supply chain resilience and competitive pricing for bulk procurement, a distinguishing factor versus custom-synthesized or single-source benzazepine analogs that carry higher supply risk and longer lead times.

Chemical procurement Vendor qualification Laboratory safety compliance

Validated Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol in Scientific Research and Industrial Procurement


Medicinal Chemistry: Synthesis of CNS-Penetrant Carbamate-Based Enzyme Inhibitors

The 7-hydroxy group of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol serves as the essential nucleophilic anchor for carbamate formation, enabling the synthesis of mechanism-based acetylcholinesterase (AChE) inhibitors. As demonstrated by Chen et al., alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol exhibit potent in vitro AChE inhibition and produce in vivo efficacy in cognition models at oral doses as low as 5.6 mg/kg [1]. Procurement of the 7-hydroxy benzazepine scaffold provides medicinal chemistry teams with a validated starting point for generating CNS-active carbamate libraries that the unsubstituted benzazepine core cannot access due to the absence of the derivatizable hydroxyl handle [1].

Fragment-Based Drug Discovery: Physicochemically Balanced Benzazepine Scaffold for CNS Lead Generation

With a computed logP of 1.07, two hydrogen bond donors, and a TPSA of approximately 32.3 Ų, 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol occupies an attractive region of CNS drug-like chemical space [1][2]. This balanced profile supports both passive membrane permeability and aqueous solubility for biochemical assay formats, making the compound suitable as a core fragment or scaffold for fragment-based drug discovery (FBDD) campaigns targeting CNS receptors. The phenolic –OH and secondary amine provide two orthogonal vectors for parallel derivatization, enabling rapid exploration of structure–activity relationships around the benzazepine core [1].

Adrenergic System Probe Development: PNMT and Alpha-2 Adrenoceptor Tool Compounds

The benzo[c]azepine core demonstrates validated, low-micromolar affinity for phenylethanolamine N-methyltransferase (PNMT, Ki = 3.34–4.17 μM) and the alpha-2 adrenoceptor (Ki = 6.94 μM) [1]. The 7-hydroxy derivative provides an opportunity to develop dual-acting PNMT/alpha-2 probes for investigating adrenergic regulation in stress responses, hypertension, and CNS disorders. The 7-OH substituent may further modulate selectivity between PNMT and the alpha-2 adrenoceptor through hydrogen-bonding interactions not available to the unsubstituted or halogenated scaffolds, making it a uniquely suited starting point for selective tool compound development [1].

Multi-Vendor Bulk Procurement for High-Throughput Screening and Library Production

The commercial availability of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol at ≥98% purity from at least four independent suppliers (Fluorochem, ChemScene, Capot Chemical, Leyan) ensures reliable, competitively priced procurement for high-throughput screening (HTS) and compound library synthesis programs [1][2]. Full GHS hazard classification and SDS documentation across vendors meet institutional environmental health and safety (EHS) requirements, enabling rapid approval in academic and industrial procurement workflows. This supply chain resilience distinguishes the compound from single-source benzazepine analogs that pose higher supply disruption risks for large-scale screening campaigns [1][2].

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.